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Application Note: Preparation of TM5275 Sodium Stock Solution in DMSO

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Compound of Interest		
Compound Name:	TM5275 sodium	
Cat. No.:	B10764139	Get Quote

Introduction

TM5275 is a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator in the fibrinolytic system.[1][2][3] With an IC $_{50}$ value of 6.95 μ M, TM5275 effectively targets PAI-1, which is implicated in various pathological conditions including thrombosis, fibrosis, and cancer.[3][4] Research applications for TM5275 include studying its antithrombotic effects without prolonging bleeding time, its anti-fibrotic activity in models of liver and pulmonary fibrosis, and its potential as an anti-cancer agent by inducing apoptosis. Accurate and consistent preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a **TM5275 sodium** stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.

Mechanism of Action

TM5275 functions by binding to Plasminogen Activator Inhibitor-1 (PAI-1), which is the primary physiological inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators. By inhibiting PAI-1, TM5275 prevents the formation of inactive complexes with tPA and uPA. This action promotes the conversion of plasminogen to plasmin, a key enzyme responsible for degrading fibrin clots and components of the extracellular matrix (ECM). This mechanism underlies its therapeutic potential in thrombotic and fibrotic diseases. Docking studies suggest that TM5275 binds to a cleft in the β -sheet A of PAI-1, inducing a conformational change that favors its substrate-like behavior rather than inhibition of the protease.



Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **TM5275 sodium** salt.

Property	Value	Source(s)
IUPAC Name	5-Chloro-2-[[2-[2-[4- (diphenylmethyl)-1- piperazinyl]-2- oxoethoxy]acetyl]amino]benzoi c acid sodium salt	
CAS Number	1103926-82-4	
Molecular Formula	C28H27CIN3NaO5	_
Molecular Weight	543.97 g/mol	
Appearance	White to off-white solid	
IC50 (PAI-1)	6.95 μΜ	
Solubility	DMSO: ≥ 62.5 mg/mL (up to 100 mg/mL reported) Water: Insoluble Ethanol: Insoluble	
Storage (Solid)	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).	-
Storage (Stock Solution)	0 - 4°C for short term (days to weeks), or -20°C / -80°C for long term (months). Aliquoting is recommended.	

Experimental Protocol: Preparing a 10 mM TM5275 Sodium Stock Solution



This protocol describes the preparation of a 10 mM stock solution of **TM5275 sodium** in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials

- TM5275 sodium salt (powder)
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure

- Pre-Protocol Preparations:
 - Read the Safety Data Sheet (SDS) for TM5275 sodium and DMSO before handling.
 - Perform all steps involving the powdered compound and DMSO in a chemical fume hood.
 - Allow the TM5275 sodium vial to equilibrate to room temperature before opening to prevent condensation of moisture.
- Calculation of Required Mass:
 - \circ The molecular weight of **TM5275 sodium** is 543.97 g/mol .
 - To prepare 1 mL of a 10 mM stock solution:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)



- Mass (mg) = 10 mmol/L x 0.001 L x 543.97 g/mol x 1000 mg/g
- Mass = 5.44 mg
- Weighing the Compound:
 - Carefully weigh out 5.44 mg of TM5275 sodium powder using a calibrated analytical balance.
 - Transfer the powder to a sterile microcentrifuge tube.
- Dissolution:
 - Add 1 mL of high-quality, anhydrous DMSO to the tube containing the TM5275 powder.
 Note that hygroscopic or wet DMSO can significantly reduce the solubility of the compound.
 - Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
 - If dissolution is difficult, brief sonication in an ultrasonic water bath can be used to aid the process. Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage:
 - \circ To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μ L) in sterile cryovials.
 - Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
 - For long-term storage (months), store the aliquots at -80°C. For short-term storage (up to one month), -20°C is suitable.

Quality Control

Always use fresh, anhydrous DMSO for the best solubility.

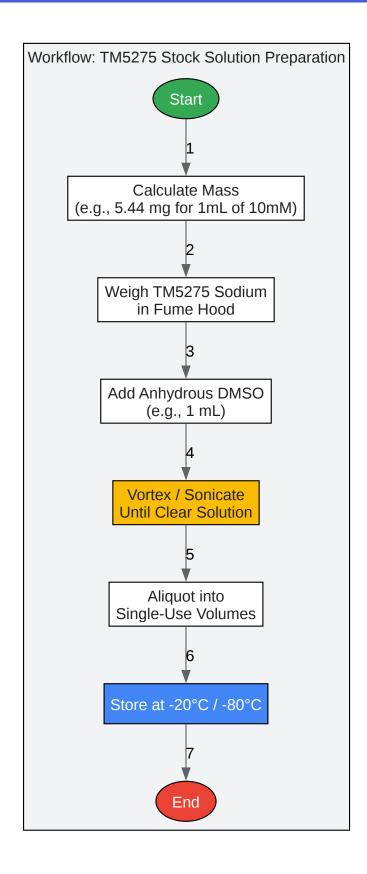


- Ensure the solution is completely clear before aliquoting. If precipitation occurs upon storage, gently warm the vial and vortex to redissolve before use.
- When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use. Be mindful that high concentrations of DMSO can be toxic to cells.

Visualizations

Diagram 1: Experimental Workflow



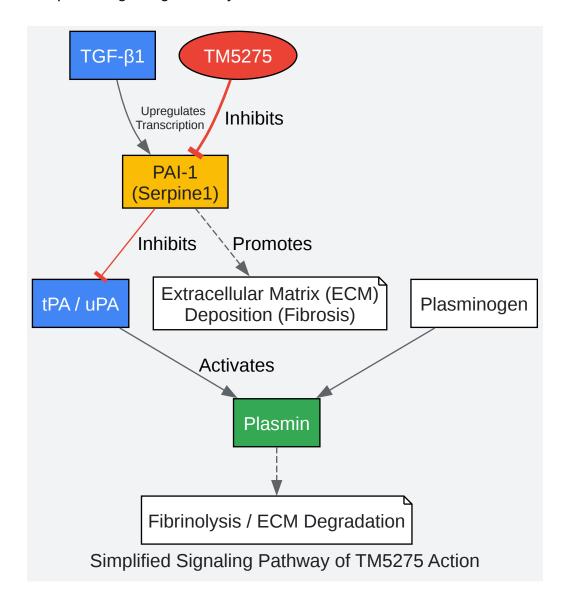


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Caption: Step-by-step workflow for preparing **TM5275 sodium** stock solution.



Diagram 2: Simplified Signaling Pathway



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Caption: TM5275 inhibits PAI-1, promoting fibrinolysis and reducing fibrosis.

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